ethyl (2E)-2-(7,8-dimethyl-4-oxo-1,5-dihydro-1,5-benzodiazepin-2-ylidene)acetate
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Overview
Description
Ethyl (2E)-2-(7,8-dimethyl-4-oxo-1,5-dihydro-1,5-benzodiazepin-2-ylidene)acetate is a synthetic organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound is characterized by its unique structure, which includes a benzodiazepine core with additional functional groups that may impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(7,8-dimethyl-4-oxo-1,5-dihydro-1,5-benzodiazepin-2-ylidene)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of a suitable precursor, such as 2-amino-5,6-dimethylbenzophenone, with an appropriate reagent like ethyl acetoacetate under acidic or basic conditions.
Introduction of the Acetate Group: The resulting benzodiazepine intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to introduce the acetate group.
Final Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(7,8-dimethyl-4-oxo-1,5-dihydro-1,5-benzodiazepin-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted benzodiazepine derivatives.
Scientific Research Applications
Ethyl (2E)-2-(7,8-dimethyl-4-oxo-1,5-dihydro-1,5-benzodiazepin-2-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic, sedative, or anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals or chemical products.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(7,8-dimethyl-4-oxo-1,5-dihydro-1,5-benzodiazepin-2-ylidene)acetate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The exact pathways and molecular interactions may vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Ethyl (2E)-2-(7,8-dimethyl-4-oxo-1,5-dihydro-1,5-benzodiazepin-2-ylidene)acetate can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam. While these compounds share a common benzodiazepine core, they differ in their functional groups and overall structure, leading to variations in their pharmacological properties and therapeutic applications. The unique structure of this compound may impart distinct chemical reactivity and biological effects, making it a valuable compound for research and development.
List of Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
- Midazolam
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl (2E)-2-(7,8-dimethyl-4-oxo-1,5-dihydro-1,5-benzodiazepin-2-ylidene)acetate |
InChI |
InChI=1S/C15H18N2O3/c1-4-20-15(19)8-11-7-14(18)17-13-6-10(3)9(2)5-12(13)16-11/h5-6,8,16H,4,7H2,1-3H3,(H,17,18)/b11-8+ |
InChI Key |
YYAPPKOVZAQRFU-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CC(=O)NC2=C(N1)C=C(C(=C2)C)C |
SMILES |
CCOC(=O)C=C1CC(=O)NC2=C(N1)C=C(C(=C2)C)C |
Canonical SMILES |
CCOC(=O)C=C1CC(=O)NC2=C(N1)C=C(C(=C2)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
J95; J 95; J-95 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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